molecular formula C7H13NO2 B1256023 (1-Methylpyrrolidin-2-yl)acetic acid CAS No. 5626-43-7

(1-Methylpyrrolidin-2-yl)acetic acid

Cat. No. B1256023
CAS RN: 5626-43-7
M. Wt: 143.18 g/mol
InChI Key: WQGHBXNTZFIOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methylpyrrolidin-2-yl)acetic acid” is a natural product found in Erythroxylum coca . It has a molecular formula of C7H13NO2 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “(1-Methylpyrrolidin-2-yl)acetic acid”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “(1-Methylpyrrolidin-2-yl)acetic acid” is characterized by a five-membered pyrrolidine ring. The molecule has a molecular weight of 143.18 g/mol . Its InChI code is 1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) .


Chemical Reactions Analysis

The pyrrolidine ring in “(1-Methylpyrrolidin-2-yl)acetic acid” can undergo various chemical reactions. For instance, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .


Physical And Chemical Properties Analysis

“(1-Methylpyrrolidin-2-yl)acetic acid” has a molecular weight of 143.18 g/mol . It has a topological polar surface area of 40.5 Ų .

Scientific Research Applications

Medicine

2-(1-Methylpyrrolidin-2-yl)acetic acid: is a compound that can be used in the development of new medications due to its pyrrolidine structure, which is a common motif in many biologically active molecules . Its potential for creating stereochemical complexity makes it valuable for pharmaceutical research, particularly in the design of drugs with specific chiral centers.

Agriculture

In agriculture, organic acids, including derivatives of pyrrolidine, play a crucial role in soil fertility and plant health . They are involved in the solubilization of minerals, biocontrol of phytopathogens, and can enhance nutrient cycling, which is vital for sustainable agriculture practices.

Material Science

2-(1-Methylpyrrolidin-2-yl)acetic acid: may contribute to material science by providing a scaffold for the development of new materials with specific properties . Its structural versatility allows for the exploration of new materials with potential applications in various industries.

Environmental Science

This compound’s derivatives could be significant in environmental science, particularly in the sustainable management of ecosystems. Organic acids are known to play a role in the detoxification of metals and residual pesticides, which is essential for environmental sustainability .

Biochemistry

In biochemistry, the pyrrolidine ring found in 2-(1-Methylpyrrolidin-2-yl)acetic acid is significant for its presence in various bioactive natural compounds . It can be used to study enzyme-substrate interactions and the development of biochemical assays.

Pharmacology

The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including 2-(1-Methylpyrrolidin-2-yl)acetic acid , are used to obtain compounds for treating diseases . It’s particularly useful in the synthesis of novel compounds with various biological activities.

Analytical Chemistry

In analytical chemistry, 2-(1-Methylpyrrolidin-2-yl)acetic acid could be used as a standard or reagent in chromatographic analysis and other analytical methods to quantify or identify compounds with similar structures .

Chemical Engineering

This compound can be involved in the process design and optimization in chemical engineering. Its properties might influence the development of new synthesis pathways or the improvement of existing production processes .

Future Directions

The pyrrolidine ring, such as the one in “(1-Methylpyrrolidin-2-yl)acetic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGHBXNTZFIOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpyrrolidin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylpyrrolidin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1-Methylpyrrolidin-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(1-Methylpyrrolidin-2-yl)acetic acid
Reactant of Route 4
(1-Methylpyrrolidin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(1-Methylpyrrolidin-2-yl)acetic acid
Reactant of Route 6
(1-Methylpyrrolidin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.